molecular formula C9H7ClN4 B1265471 4-Chloro-6-phenyl-1,3,5-triazin-2-amine CAS No. 3842-53-3

4-Chloro-6-phenyl-1,3,5-triazin-2-amine

Cat. No. B1265471
CAS RN: 3842-53-3
M. Wt: 206.63 g/mol
InChI Key: UTSOANOTPZSYJK-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class, which is known for its wide range of applications in chemistry, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The triazine nucleus is a versatile scaffold that has been explored for the development of novel compounds with potential biological activities.

Synthesis Analysis

The synthesis of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine and related compounds can be achieved through various synthetic routes. A notable method involves the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines, producing dihydrotriazines which are then converted into the targeted compounds via aromatic dehydrogenation (Dolzhenko et al., 2021). This method demonstrates the efficiency and versatility of microwave-assisted synthesis in creating triazine derivatives.

Molecular Structure Analysis

The crystal structure of triazine derivatives, including those similar to 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, reveals interesting aspects of their molecular architecture. X-ray crystallography of certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines has provided insights into their molecular structure, showing the significance of substituent effects on the overall molecular conformation and stability of triazines (Dolzhenko et al., 2021).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, amination reactions of triazines using potassium amide in liquid ammonia have been explored, showing the formation of amino-triazines and providing a pathway for further derivatization (Rykowski & Plas, 1982).

Scientific Research Applications

Synthesis Techniques

4-Chloro-6-phenyl-1,3,5-triazin-2-amine has been the subject of various synthesis techniques. A notable method is the one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method has demonstrated effectiveness in producing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds with antileukemic activity (Dolzhenko et al., 2021).

Biological Activity

Various derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine have been synthesized and evaluated for their biological activities. For instance, certain compounds prepared through nucleophilic substitutions with various amines were identified as CGRP receptor antagonists, showcasing potential therapeutic applications (Lim et al., 2014).

Chemical Properties and Reactions

Studies have also delved into the chemical properties and reactions of this compound. For example, the amination of triazines, including derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine, has been explored, providing insights into the mechanisms of such reactions and their potential utility in further chemical syntheses (Rykowski & Plas, 1982).

Material Science Applications

In the field of material science, derivatives of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine have been used in the synthesis of thermally stable and organosoluble aromatic polyamides, indicating potential applications in advanced material development (Yu et al., 2012).

Detection Applications

Additionally, luminescent covalent-organic polymers synthesized using derivatives of this compound have demonstrated applications in detecting nitroaromatic explosives and small organic molecules, showcasing its potential in security and environmental monitoring (Xiang & Cao, 2012).

Safety And Hazards

The safety and hazards of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine are indicated by its hazard classifications: Acute Tox. 4 Oral - Eye Irrit. 2 . In vitro cytotoxicity results revealed that the compound was non-toxic up to 250 µg/mL (with SI = 10) .

Future Directions

The future directions for the study of 4-Chloro-6-phenyl-1,3,5-triazin-2-amine could involve further exploration of its potential as a SARS-CoV-2 agent . Additionally, the compound’s antimicrobial activity could be further investigated, as some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

properties

IUPAC Name

4-chloro-6-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSOANOTPZSYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274642
Record name 4-chloro-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-phenyl-1,3,5-triazin-2-amine

CAS RN

3842-53-3
Record name 4-chloro-6-phenyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3842-53-3
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